Potency of 2-[(Diphenylmethyl)sulfanyl]aniline as a TAK1 Inhibitor Compared to Reference Compounds
The target compound demonstrates potent inhibition of the TAK1-TAB1 complex with an IC50 of 37 nM [1]. This level of potency is comparable to the well-established TAK1 inhibitor 5Z-7-oxozeaenol (IC50 = 8 nM) and significantly superior to the tool compound NG-25 (IC50 = 149 nM) [2]. This places the compound firmly within the nanomolar potency range desired for chemical probes and early drug leads targeting this kinase.
| Evidence Dimension | TAK1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | 5Z-7-oxozeaenol (IC50 = 8 nM); NG-25 (IC50 = 149 nM) |
| Quantified Difference | 4.6-fold less potent than 5Z-7-oxozeaenol; 4.0-fold more potent than NG-25 |
| Conditions | Inhibition of N-terminal His-tagged human TAK1 (1-303 a.a.)/human TAB1 (437-504 a.a.) expressed in baculovirus expression system [1]; Comparator data from published literature [2]. |
Why This Matters
This nanomolar potency supports the compound's use in target validation studies and as a benchmark for structure-activity relationship (SAR) campaigns focused on TAK1.
- [1] BindingDB. (2025). BDBM50529793. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529793 View Source
- [2] Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. View Source
